molecular formula C14H13N3O B2890853 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol CAS No. 14247-67-7

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol

Cat. No.: B2890853
CAS No.: 14247-67-7
M. Wt: 239.278
InChI Key: XXLXTGJAIGZTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol is a chemical compound of significant interest in medicinal chemistry research due to its core imidazo[1,2-a]pyrimidine scaffold. This fused, nitrogen-bridged heterocyclic system is recognized for its wide spectrum of potential pharmacological activities, which, based on studies of analogous structures, may include antiviral, anticancer, and anti-inflammatory properties . The imidazo[1,2-a]pyrimidine structural motif is a privileged scaffold in drug discovery, found in various preclinical candidates and known for its synthetic versatility, allowing for diverse functionalization to optimize biological activity . Recent investigations into similar imidazo[1,2-a]pyrimidine derivatives have demonstrated promising results as potential entrance inhibitors for viruses like SARS-CoV-2, showing high binding affinity to key viral entry proteins in computational studies . Furthermore, structurally related azolopyrimidine compounds have exhibited in vitro anticancer activity by acting as antagonists for biological targets such as the adenosine A2a receptor, inhibiting the viability of carcinoma cell lines . Researchers value this chemical class for its potential to interact with various enzymatic targets. This product is provided For Research Use Only and is strictly intended for laboratory and experimental applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-17-13(18)7-10(2)15-14(17)16-12/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZHSZOZNSHLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=O)C=C(NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization and oxidation steps. Another method includes multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Biological Relevance
Target Compound 7-Me, 2-(4-MePh), 5-OH C₁₄H₁₃N₃O 239.28 Hydroxyl, methylphenyl Potential kinase inhibitor
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol (CAS 95980-02-2) 7-Me, 2-Ph, 5-OH C₁₃H₁₁N₃O 225.25 Hydroxyl, phenyl Antimicrobial activity
7-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-5(1H)-one 7-(4-MePh), 5-one C₁₃H₁₁N₃O 225.25 Ketone, methylphenyl Higher lipophilicity
7-Chloro-N-propyl-imidazo[1,2-a]pyrimidin-5-amine (CAS 57546-27-7) 7-Cl, 5-NHPr C₉H₁₀ClN₅ 231.67 Amine, chloro Antitubercular applications
6-(3-Fluorophenyl)-2-(4-methoxyphenyl)-7-methyl analog 6-(3-FPh), 2-(4-OMePh), 7-Me C₂₀H₁₆FN₃O₂ 373.36 Fluoro, methoxy Enhanced electronic effects

Impact of Substituents on Properties

Hydroxyl vs. Ketone at Position 5
  • The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the ketone derivative (C₁₃H₁₁N₃O) . This may improve aqueous solubility but reduce membrane permeability.
  • The ketone analog’s higher lipophilicity could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.
Aromatic Substituents (Phenyl vs. Methylphenyl)
  • The 2-(4-methylphenyl) group in the target compound introduces steric bulk and electron-donating effects compared to the unsubstituted phenyl analog (CAS 95980-02-2). This may stabilize π-π stacking interactions in protein binding .
Halogen vs. Methyl at Position 7
  • The 7-chloro substituent (CAS 57546-27-7) increases molecular weight and introduces a leaving group, which could enhance reactivity in nucleophilic substitution reactions .
  • The 7-methyl group in the target compound may reduce steric hindrance, favoring binding to hydrophobic enzyme pockets.

Biological Activity

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol, with the CAS Number 14247-67-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its synthesis, biological evaluations, and specific mechanisms of action based on recent studies.

  • IUPAC Name : 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5(8H)-one
  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • Purity : 90% .

Biological Activity Overview

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown significant inhibitory activity against several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and others.
    • In vitro assays reported IC50 values ranging from 1.42 μM to 4.56 μM across different cell lines .
  • Induction of Apoptosis :
    • Studies indicate that this compound can induce apoptosis in cancer cells in a dose-dependent manner. For instance, at concentrations of 10 μM and above, it significantly increased apoptotic markers comparable to known chemotherapeutics like sorafenib .
  • Cell Cycle Arrest :
    • The compound has been observed to cause cell cycle arrest at the G2/M phase, effectively halting the division of cancer cells. This was confirmed through flow cytometry analyses which demonstrated a marked increase in cells arrested at this phase when treated with the compound .

The biological activity of this compound can be attributed to several key mechanisms:

  • Protein Kinase Inhibition :
    • It has been identified as a potential inhibitor of platelet-derived growth factor receptors (PDGFRα and PDGFRβ), with inhibitory rates between 36% and 45% at a concentration of 1 μM. This inhibition is crucial as PDGFR signaling is often implicated in tumor growth and metastasis .
  • Molecular Docking Studies :
    • Docking studies suggest that the compound binds effectively to various protein kinases involved in cancer progression, indicating its potential as a multi-targeted therapeutic agent .

Study on Anticancer Activity

A recent study synthesized several derivatives of imidazo[1,2-a]pyrimidine and evaluated their anticancer properties. Among these, the compound exhibited promising results:

  • Cell Lines Tested : K562, HL-60, MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), HepG2 (liver cancer).
  • Results : The compound showed significant growth inhibition across these lines with IC50 values suggesting potent activity .

Apoptosis Induction Analysis

In another study focusing on apoptosis induction:

  • Methodology : Cells were treated with varying concentrations of the compound for 72 hours followed by annexin-V/propidium iodide staining.
  • Findings : A significant increase in apoptotic cells was observed at concentrations above 10 μM, highlighting its efficacy compared to standard treatments .

Table of Biological Activity

Cell LineIC50 (μM)Mechanism of Action
K5621.42PDGFRα/β inhibition, apoptosis induction
HL-601.52G2/M phase arrest
MCF-7VariesMulti-target kinase inhibition
HeLaVariesInduction of apoptosis
HepG2VariesPotential microtubule destabilization

Q & A

Q. What are the key synthetic routes for 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with substituted 1,3-dicarbonyl precursors. Methyl iodide is often used to introduce methyl groups at specific positions, followed by cyclization in polar aprotic solvents like dioxane or ethanol under reflux conditions. Purification is achieved through recrystallization (e.g., from dioxane or ethanol/dioxane mixtures) .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : To verify substituent positions and aromaticity.
  • IR Spectroscopy : Identifies functional groups (e.g., -OH or -NH stretches).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. Cross-referencing with literature data is critical for validation .

Q. What solvents and catalysts optimize the synthesis yield?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while bases like K₂CO₃ or acids like HCl catalyze cyclization. Temperature control (80–120°C) and slow reagent addition minimize side reactions. Yield improvements (≥70%) are achieved through iterative solvent/catalyst screening .

Advanced Research Questions

Q. How can contradictory spectral data be resolved?

Contradictions often arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-spectral correlation : Combine NMR, IR, and MS to cross-validate signals.
  • X-ray crystallography : Resolves ambiguities in substituent positioning.
  • HPLC purification : Removes byproducts interfering with spectral interpretation .

Q. What role do methyl groups play in the compound’s bioactivity?

The 7-methyl and 4-methylphenyl groups enhance lipophilicity, improving membrane permeability. Comparative studies with non-methylated analogs show reduced antimicrobial activity (e.g., MIC values increase from 2 µg/mL to >16 µg/mL), suggesting methyl groups are critical for target binding .

Q. How are fluorinated analogs synthesized, and what advantages do they offer?

Fluorinated derivatives (e.g., 5-(difluoromethyl) variants) are synthesized using fluorinated 1,3-dicarbonyl precursors. Fluorine atoms improve metabolic stability and bioavailability. For example, fluorinated analogs exhibit 3× longer plasma half-life in murine models compared to non-fluorinated versions .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cytochrome P450 or kinase targets. Key steps:

  • Target preparation : Retrieve protein structures from PDB.
  • Ligand optimization : Minimize energy using DFT (e.g., B3LYP/6-31G*).
  • Binding affinity analysis : Score hydrogen bonds and hydrophobic contacts .

Q. How is the compound’s biological target identified?

Target deconvolution involves:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins.
  • SAR studies : Test derivatives against kinase panels or microbial mutants.
  • Transcriptomics : Identify upregulated/downregulated genes post-treatment. For example, imidazo[1,2-a]pyrimidine derivatives inhibit Staphylococcus aureus enoyl-ACP reductase (FabI) with IC₅₀ = 0.8 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.